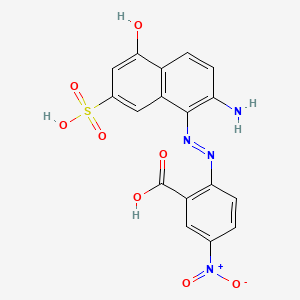

2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid

Description

2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid is a synthetic azo dye characterized by a complex aromatic structure. The molecule comprises a naphthyl backbone substituted with amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups, coupled via an azo (-N=N- ) linkage to a nitro-substituted benzoic acid moiety. This structure confers unique physicochemical properties, including strong polarity due to the sulfonic acid group, which enhances water solubility, and a conjugated π-system that enables absorption in the visible/UV spectrum .

Azo compounds like this are typically synthesized via diazonium salt coupling reactions, where a diazonium ion (generated from an aromatic amine) reacts with an electron-rich coupling partner (e.g., naphthol derivatives) .

Properties

CAS No. |

61827-73-4 |

|---|---|

Molecular Formula |

C17H12N4O8S |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

2-[(2-amino-5-hydroxy-7-sulfonaphthalen-1-yl)diazenyl]-5-nitrobenzoic acid |

InChI |

InChI=1S/C17H12N4O8S/c18-13-3-2-10-11(6-9(7-15(10)22)30(27,28)29)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24/h1-7,22H,18H2,(H,23,24)(H,27,28,29) |

InChI Key |

IDBOAWWVNVRVHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The compound belongs to the class of azo dyes, synthesized via multi-step diazotization and coupling reactions. The general preparation involves:

- Step 1: Preparation of aromatic amine precursors, particularly 2-amino-5-hydroxy-7-sulpho-1-naphthyl derivatives.

- Step 2: Diazotization of these aromatic amines to form diazonium salts under acidic conditions.

- Step 3: Coupling of the diazonium salts with 5-nitrobenzoic acid or its derivatives to form the azo linkage (-N=N-).

This synthetic route requires precise control of pH, temperature, and reaction time to optimize yield and purity. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to enhance solubility and facilitate the coupling reactions.

Detailed Preparation of Key Intermediate: 2-Amino-5-hydroxy-7-sulpho-1-naphthyl Derivative

A critical intermediate in the synthesis is 2-amino-5-hydroxy-7-sulpho-1-naphthyl, which can be prepared by sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid. A patented method (CN101148429B) describes an advanced sulfonation process that avoids equipment corrosion and improves product purity:

- Raw Material: 7-amino-4-hydroxy-2-naphthalene sulfonic acid.

- Sulfonation Agent: Combination of manganese dioxide and sodium pyrosulfite.

- Reaction Conditions:

- Concentration: 9–11 wt% aqueous alkaline solution.

- pH: Maintained between 6.5 and 8.

- Temperature: 40–55 °C.

- Reaction Time: 0.5 to 1 hour.

- Addition rate of sodium pyrosulfite: 90–110 kg/h (optimal 105 kg/h).

- Post-Reaction Treatment: Cooling to 0–8 °C, acidification with 30% hydrochloric acid to pH 1–2 to precipitate the product.

- Purification: Dissolution in water, pH adjustment to 6.8–8, addition of a stabilizer (Repone K), stirring for 0.5–2 hours, followed by filtration.

This method yields 2-amino-5-naphthol-1,7-disulphonic acid with purity greater than 96% and amino content between 64% and 83%, avoiding the use of harsh acids or bases that cause equipment corrosion.

Synthesis of 2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic Acid

After obtaining the key intermediate, the azo compound is synthesized by diazotization and azo coupling:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Diazotization of 2-amino-5-hydroxy-7-sulpho-1-naphthyl | Acidic medium (e.g., HCl), low temperature (0–5 °C) | Formation of diazonium salt |

| 2 | Preparation of coupling component (5-nitrobenzoic acid or derivative) | Dissolved in alkaline or neutral medium | Ensures nucleophilic attack |

| 3 | Coupling reaction between diazonium salt and 5-nitrobenzoic acid | Controlled pH (usually 5–7), temperature 0–10 °C | Forms azo linkage |

| 4 | Isolation and purification | Filtration, washing, drying | Yields pure azo compound |

The reaction requires strict control of pH and temperature to prevent side reactions and ensure high color strength and purity. Solvents such as DMF or DMSO may be used to improve solubility and reaction kinetics.

Summary Table of Preparation Parameters

Research Findings and Considerations

- The patented sulfonation method significantly improves the purity and amino content of the intermediate, which directly impacts the quality of the final azo compound.

- Control of reaction parameters such as pH and temperature during diazotization and coupling is critical to avoid decomposition of diazonium salts and side reactions.

- The presence of multiple functional groups (amino, hydroxy, sulfonate, nitro) requires careful balancing of conditions to maintain their integrity throughout synthesis.

- Use of mild sulfonation agents (manganese dioxide and sodium pyrosulfite) reduces environmental and equipment corrosion issues compared to traditional oleum or strong acid methods.

Chemical Reactions Analysis

Sulfonation

The sulfonate group in the compound originates from sulfonation reactions, as seen in related synthesis methods:

-

Reagents : Manganese dioxide (MnO₂) and sodium pyrosulfite (Na₂S₂O₅) .

-

Outcome : Adds sulfonic acid groups (-SO₃H) to aromatic rings, enhancing water solubility and reactivity.

Example Sulfonation Reaction :

text7-amino-4-hydroxy-2-naphthene sulfonic acid → 2-amino-5-naphthol-1,7-disulfonic acid Reagents: MnO₂, Na₂S₂O₅ Conditions: 10% aqueous solution, pH 6–8 [2]

Nitration

The nitro group (-NO₂) is introduced via nitration, typically using a nitrating mixture (HNO₃/H₂SO₄). This group activates the aromatic ring for electrophilic substitution reactions.

Hydrolysis

The carboxylic acid group (-COOH) can undergo hydrolysis under alkaline conditions, as demonstrated in related compounds:

-

Example : 5-hydroxy-2-nitrobenzoic acid is synthesized by hydrolyzing 5-chloro-2-nitrobenzoic acid with NaOH/KOH .

pH-Dependent Behavior

-

Acidic Conditions : The sulfonate group (-SO₃⁻) is protonated (-SO₃H), reducing solubility.

-

Alkaline Conditions : Deprotonation of -OH and -NH₂ groups enhances reactivity in coupling reactions.

Thermal Stability

-

The compound is stable under standard conditions but may undergo decomposition at high temperatures (>200°C), particularly due to the azo linkage.

Dyes and Pigments

-

The azo structure imparts vibrant coloration, making it suitable for textile and plastic coloring.

-

Example : Related azo dyes (e.g., Acid Black 172) are used in industrial coloring .

Biochemical Research

-

The nitro group (-NO₂) and sulfonate group (-SO₃⁻) enable interactions with biological molecules (e.g., proteins, nucleic acids).

-

Potential applications include antimicrobial agents and fluorescent probes.

Sulfonation Reaction Parameters

| Parameter | Value |

|---|---|

| pH | 6.5–8 |

| Temperature | 40–55°C |

| Reaction Time | 0.5–1 hour |

| Sulfonation Agents | MnO₂, Na₂S₂O₅ |

| Purity | >96% |

Hydrolysis Yields (Related Compound)

| Starting Material | Yield | Conditions |

|---|---|---|

| 5-chloro-2-nitrobenzoic acid | 96.5% | NaOH, reflux, 72 hours |

| 5-chloro-2-nitrobenzoic acid | 90% | KOH, reflux, 24 hours |

Research Findings

-

Synthesis Optimization : Sodium pyrosulfite addition rates (90–110 kg/h) and reaction times (0.5–1 hour) critically affect sulfonation efficiency .

-

Purity Control : Post-reaction acidification (HCl) and filtration ensure high product purity (>96%) .

-

Solubility : The sulfonate group enhances solubility in polar solvents, aiding in large-scale synthesis.

Scientific Research Applications

Dyeing and Pigmentation

Textile Industry : Azo dyes, including 2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid, are widely used in the textile industry for dyeing fabrics. Their vibrant colors and stability make them suitable for various materials, including cotton, wool, and synthetic fibers. The sulfonic acid group enhances solubility in water, facilitating application in aqueous dyeing processes .

Food Coloring : This compound can also be utilized as a food coloring agent due to its ability to impart bright colors to food products. However, safety assessments are crucial due to potential health risks associated with certain azo dyes .

Biological Applications

Biochemical Research : The compound is employed in biochemical assays and research settings. Its ability to form complexes with metal ions makes it useful for studying metal-binding properties and interactions with biological macromolecules .

Diagnostic Applications : Azo dyes have been investigated for their potential use in diagnostic applications, particularly in the development of colorimetric assays. These assays can detect specific biomolecules based on color changes induced by the binding of the azo dye to target analytes .

Environmental Monitoring

Pollution Indicators : Azo dyes can serve as indicators of environmental pollution. Their presence in water bodies can signal contamination from industrial effluents. Monitoring the levels of such compounds is essential for assessing water quality and implementing environmental regulations .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Textile Dyeing | Application in cotton fabrics | Demonstrated high color fastness and minimal fading under light exposure. |

| Food Safety | Assessment of azo dye safety | Identified potential carcinogenic effects, necessitating regulation in food products. |

| Biochemical Assays | Development of metal ion detection methods | Successfully used for detecting lead ions with a colorimetric response proportional to concentration. |

Mechanism of Action

The mechanism of action of azo compounds often involves the cleavage of the azo bond (-N=N-) under specific conditions, leading to the formation of aromatic amines. This cleavage can be catalyzed by enzymes such as azoreductases in biological systems. The molecular targets and pathways involved depend on the specific structure and substituents of the azo compound.

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related azo dyes and benzoic acid derivatives are critical for understanding its applications in fields such as antimicrobial research, dye chemistry, and materials science. Below is a detailed comparison:

Structural Differences

Key Observations :

- The target compound’s sulfonic acid group (-SO₃H) distinguishes it from pyrazole-based analogs (Compounds A–D), enhancing solubility in polar solvents .

- Compared to phosphonophenyl or trisodium sulfonato derivatives (CAS 163879-69-4, 71566-41-1), the target lacks phosphate or methoxy groups, which may reduce its metal-binding capacity but improve biocompatibility .

Physicochemical Properties

Theoretical vs. Experimental Data: Density Functional Theory (DFT) studies on analogous azo dyes (e.g., Compounds A–D) confirm that electron-withdrawing groups (-NO₂) redshift absorption maxima, while sulfonic acid groups increase dipole moments, aligning with the target compound’s predicted behavior .

Antimicrobial Performance :

- Target Compound: Limited direct data, but molecular docking studies on structurally similar azo dyes (e.g., Compound A) show moderate binding affinity to E.

- Triclosan (Reference): Stronger binding affinity (ΔG = -10.5 kcal/mol) due to halogenated phenolic structure .

- Cinnamon Alkaloids : Unrelated structurally but notable for antifungal activity (e.g., 78 mm inhibition zone against Urocystis agropyri), highlighting the role of -NH₂ and -OH groups in bioactivity.

Mechanistic Insights: The target compound’s -SO₃H and -NO₂ groups may disrupt bacterial membrane integrity or enzyme function, though its efficacy is likely lower than triclosan due to weaker hydrophobic interactions .

Biological Activity

The compound 2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid (commonly referred to as 5-nitro-2-(2-amino-5-hydroxy-7-sulfonaphthyl)azo benzoic acid) is a synthetic azo dye with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C17H12N4O8S

- Molecular Weight : 454.346 g/mol

- CAS Number : 67815-66-1

Structure

The structure of the compound includes an azo group (-N=N-) linking a naphthalene derivative to a nitrobenzoic acid moiety, which contributes to its unique properties and biological activities.

Antimicrobial Properties

Research has indicated that azo compounds, including 2-((2-amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid, exhibit antimicrobial activity. For instance, studies have shown that certain azo dyes can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity is often attributed to the generation of reactive oxygen species (ROS) upon reduction of the azo bond, leading to oxidative stress in microbial cells.

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. A study evaluating its effects on human breast cancer cells (MCF-7) demonstrated that it induces apoptosis through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential and the release of cytochrome c into the cytosol, triggering cell death pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Mitochondrial dysfunction |

| A549 | 20 | ROS generation and DNA damage |

Enzymatic Reduction

Azo dyes are known to undergo reductive cleavage by azoreductase enzymes present in various microorganisms. The enzymatic reduction results in the formation of aromatic amines, which can exhibit different biological activities, including mutagenicity. For example, studies have shown that Clostridium perfringens can reduce azo dyes to potentially harmful aromatic amines, raising concerns about the environmental impact and safety of azo dye exposure.

Study on Antimicrobial Efficacy

In a controlled study, researchers tested the antimicrobial efficacy of 2-((2-amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid against a panel of pathogens. The results indicated significant inhibition zones against E. coli and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these organisms.

Cytotoxicity Assessment in Cancer Research

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound over 24 hours. Results indicated that higher concentrations led to significant reductions in cell viability, particularly in breast and lung cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for separating and quantifying 2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid and its synthetic intermediates?

- Methodology : Use reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 μm particle size) and a gradient elution system. Mobile phases typically include 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B). A gradient from 5% to 40% B over 30 minutes at 1 mL/min flow rate is effective for resolving azo compounds and nitrobenzoic acid derivatives. Detection at 254 nm is recommended due to the compound’s strong UV absorbance .

Q. How can the stability of the azo linkage in this compound be assessed under varying pH conditions?

- Methodology : Perform accelerated degradation studies by dissolving the compound in buffered solutions (pH 2–12) and incubating at 37°C. Monitor changes via UV-Vis spectroscopy (peak shifts at ~450 nm for azo bond cleavage) and HPLC. The azo group is typically stable in neutral to mildly acidic conditions but degrades in strongly alkaline media due to hydroxide ion attack .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- FT-IR : Identify characteristic peaks: N-H stretching (~3400 cm⁻¹ for amine), S=O stretching (~1030 cm⁻¹ for sulfonic acid), and NO₂ asymmetric stretching (~1520 cm⁻¹) .

- NMR : Use DMSO-d₆ as solvent. Key signals include aromatic protons (δ 7–8.5 ppm), amine protons (δ 5–6 ppm, broad), and sulfonic acid protons (δ 2.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 438.02 (calculated for C₁₇H₁₂N₄O₈S) .

Advanced Research Questions

Q. How do steric and electronic effects influence the nucleophilic aromatic substitution (SNAr) reactivity of the nitro group in this compound?

- Methodology : Synthesize derivatives by replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) and compare reaction rates with nucleophiles (e.g., amines, thiols) under controlled conditions. Use DFT calculations to map electron density distribution and predict reactive sites. Experimental kinetic studies in DMF at 60°C can validate computational models .

Q. What strategies mitigate contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodology :

- Solubility profiling : Test in DMSO, ethanol, chloroform, and water with incremental additions of co-solvents (e.g., 10% PEG-400).

- Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous solutions.

- pH-dependent solubility : Adjust pH to ionize the sulfonic acid group (-SO₃H → -SO₃⁻), enhancing water solubility. Contradictions often arise from unaccounted pH variations or impurities in earlier studies .

Q. How can this compound be functionalized for use as a biochemical probe in protein interaction studies?

- Methodology :

- Conjugation : React the amine group (-NH₂) with NHS esters (e.g., fluorescein isothiocyanate) or maleimide-thiol linkers for protein labeling.

- Solid-phase synthesis : Immobilize the compound on Wang resin via its carboxylic acid group (-COOH) to facilitate stepwise derivatization. Validate binding efficacy using surface plasmon resonance (SPR) or fluorescence anisotropy .

Q. What mechanistic pathways explain the compound’s photodegradation under UV light?

- Methodology : Expose solutions to UV-C (254 nm) and analyze degradation products via LC-MS. Proposed pathways include:

- Azo bond cleavage : Generates 2-amino-5-hydroxy-7-sulpho-1-naphthol and 5-nitrobenzoic acid.

- Nitro group reduction : Forms an amine derivative under anaerobic conditions. Use radical scavengers (e.g., ascorbic acid) to identify reactive oxygen species (ROS) involvement .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in reported pKa values for the sulfonic acid and hydroxyl groups?

- Methodology :

- Potentiometric titration : Perform in 0.1 M KCl at 25°C using a glass electrode.

- UV-pH titration : Monitor absorbance changes at 280 nm (sulfonic acid deprotonation) and 320 nm (phenolic -OH dissociation).

- Computational prediction : Use software like MarvinSketch to model ionization states. Discrepancies may stem from solvent effects or ionic strength variations in prior studies .

Q. What experimental designs optimize the compound’s synthesis yield while minimizing by-products?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (30–70°C), pH (4–7), and diazotization time (1–4 hours).

- By-product analysis : Identify side products (e.g., sulfonated naphthols) via TLC (silica gel, ethyl acetate:hexane 3:7) and optimize coupling steps.

- Catalyst screening : Test Cu(I) salts or phase-transfer catalysts to enhance azo bond formation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.